3-Formylpicolinonitrile
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Overview
Description
Mechanism of Action
Target of Action
It’s known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing compounds are known to play a role in a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of nitrile-containing pharmaceuticals have been studied, and they often show improved pharmacokinetic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylpicolinonitrile can be synthesized through several methods. One common approach involves the formylation of picolinonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents. The process involves the formation of a reactive intermediate, which subsequently reacts with picolinonitrile to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts may be explored to improve the efficiency and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Hydroxymethylpicolinonitrile.
Substitution: 3-Formylpicolinamide or 3-formylpicolinate esters.
Scientific Research Applications
3-Formylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparison with Similar Compounds
3-Formylpyridine: Similar structure but lacks the nitrile group.
2-Formylpicolinonitrile: Formyl group at the second position instead of the third.
3-Cyanopyridine: Similar structure but lacks the formyl group.
Uniqueness: 3-Formylpicolinonitrile is unique due to the presence of both a formyl and a nitrile group on the pyridine ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
3-formylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCGRQNFJCFRQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563710 |
Source
|
Record name | 3-Formylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-66-5 |
Source
|
Record name | 3-Formylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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